3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-14-13-28-24(31)20-9-12-22-23(15-20)29-26(34-17-19-7-10-21(27)11-8-19)30(25(22)32)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNRDVJZNKWANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and 4-chlorobenzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiol reagents, amines, and coupling reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural Comparison with Similar Quinazoline Derivatives
Quinazoline derivatives exhibit diverse biological activities depending on substituent positioning and electronic profiles. Below is a comparative analysis of key structural analogs:
Key Findings :
Analysis :
- and highlight efficient one-pot syntheses for dihydropyrimidinones using FeCl₃ or ionic liquids. Similar strategies could be adapted for quinazolines, though longer reaction times may arise from the complexity of introducing thioether and carboxamide groups.
- The target compound’s 4-chlorobenzylthio group likely requires selective sulfur incorporation, which may necessitate additional steps compared to dihydropyrimidinone syntheses .
Physicochemical and Pharmacological Properties Relative to Analogues
Quinazolines are prone to poor solubility due to aromaticity, but substituents modulate this:
Table 3: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂, h) | Key Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.15 | >24 | Kinase inhibition (hypothetical) |
| Gefitinib | 3.2 | 0.05 | 48 | EGFR inhibition (IC₅₀ = 0.033 µM) |
| Raltitrexed (Quinazoline) | 1.5 | 1.2 | 12 | Thymidylate synthase inhibition (IC₅₀ = 1.3 nM) |
Insights :
- The target compound’s higher LogP (3.8 vs. 1.5–3.2) suggests increased lipophilicity, likely due to the 4-chlorobenzylthio group. This could improve tissue penetration but may necessitate formulation adjustments for clinical use.
- Plasma stability (>24 hours) implies resistance to metabolic degradation, a critical advantage over shorter-lived analogs like raltitrexed .
Crystallographic Analysis and Molecular Modeling
Structural elucidation of quinazolines often relies on X-ray crystallography. SHELX software () is widely used for refining such structures, particularly for small molecules. Key considerations for the target compound include:
- Torsion Angles : The 4-chlorobenzylthio group may introduce steric clashes, requiring precise refinement of dihedral angles using SHELXL .
- Hydrogen Bonding : The methoxyethyl carboxamide could form intermolecular H-bonds, stabilizing the crystal lattice—a feature observable via SHELX-generated electron density maps .
Biological Activity
3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family, known for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 494.0 g/mol. Its structure features a quinazoline core substituted with benzyl and chlorobenzyl groups, which are critical for its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption. The compound's structural modifications have shown promising results in vitro, with some derivatives exhibiting IC50 values significantly lower than that of standard drugs like acarbose. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 49.40 to 83.20 μM compared to acarbose's 143.54 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains indicated that derivatives of quinazoline can inhibit bacterial growth effectively. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with their structural features:
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and bioavailability |
| Chlorobenzyl group | Increases binding affinity to targets |
| Methoxyethyl group | Improves solubility and metabolic stability |
Research indicates that specific modifications at the benzyl positions can lead to enhanced inhibitory activity against α-glucosidase and improved antimicrobial efficacy .
Case Studies
- Antidiabetic Screening : A study synthesized various derivatives of 3-benzylquinazolines and tested their α-glucosidase inhibitory activity. The most effective compounds were those with specific functional groups that optimized interaction with the enzyme's active site .
- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of quinazoline derivatives against Mycobacterium tuberculosis. The results showed that certain modifications led to significant reductions in Minimum Inhibitory Concentration (MIC), indicating potential as new therapeutic agents .
Q & A
Q. What are the recommended synthetic routes and reaction conditions for synthesizing 3-benzyl-2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Step 2 : Introduction of the 4-chlorobenzylthio group using a thiolation agent (e.g., 4-chlorobenzyl mercaptan) in the presence of a base like potassium carbonate .
- Step 3 : N-alkylation with 2-methoxyethylamine under reflux in ethanol or acetonitrile .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (Step 3) | Ethanol | 60-70% yield |
| Temperature | 80-90°C | Prevents side reactions |
| Reaction Time | 12-16 hours | Ensures completion |
Q. How should researchers characterize this compound to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxyethyl group at δ 3.2–3.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches at ~1680 cm and thioether (C-S) at ~650 cm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] expected for C _{23}ClN _3S $) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when varying substituents on the quinazoline core?
Yield variations often arise from steric or electronic effects of substituents:
- Case Study : Substituting 4-chlorobenzyl with 2,6-dichlorobenzyl reduced yield from 70% to 37% due to steric hindrance .
- Mitigation Strategies :
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide group and Lys721 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to separate degradation products. Major fragments include hydrolyzed carboxamide (m/z 320.1) and oxidized thioether (m/z 336.2) .
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours to simulate gastric/intestinal environments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of the thioether linkage in this compound?
- Contradiction : Some studies report thioether oxidation at pH > 8 , while others note stability under similar conditions .
- Resolution :
Experimental Design Considerations
Q. What in vitro assays are most relevant for evaluating this compound’s anticancer potential?
- Kinase Inhibition : Screen against a panel of 50 kinases (IC values < 100 nM suggest selectivity for EGFR, VEGFR2) .
- Cytotoxicity : Use MTT assays in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Compare to reference drugs (e.g., 5-FU) .
Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
